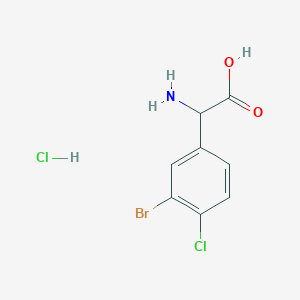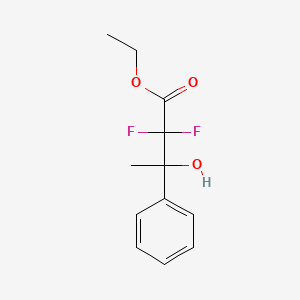
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of hexahydroquinazolin, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a hexahydroquinazolin ring, a thioether group, and a fluorophenyl group. These groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could potentially influence the compound’s polarity, boiling point, and other physical properties .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist Properties
- The chemical demonstrates properties as a neurokinin-1 receptor antagonist, potentially relevant in clinical applications for treating emesis and depression. It is noted for its high affinity, orally active profile, and long central duration of action. The compound's water solubility is also highlighted, exceeding 100 mg/mL, which is beneficial for both intravenous and oral administration (Harrison et al., 2001).
Structural Aspects in Salt and Inclusion Compounds
- Studies on the structural aspects of amide-containing isoquinoline derivatives, which are similar in structure to the specified compound, have been conducted. These studies focus on the formation of gels and crystalline salts upon treatment with different mineral acids. The findings are significant in understanding the compound's interaction with various acids and potential applications in material science (Karmakar et al., 2007).
Broad-Spectrum Antifungal Properties
- Derivatives of the compound have shown effectiveness as broad-spectrum antifungal agents. This application is particularly relevant against Candida and Aspergillus species. The optimization of such derivatives has led to significant improvements in plasmatic stability while maintaining antifungal activity, underscoring their potential in treating fungal infections (Bardiot et al., 2015).
Potential Anticancer Agent
- The compound's derivative has been evaluated for its cytotoxic activity against various human cancer cell lines. It showed potent activity, suggesting its potential as an effective anti-cancer agent. The derivative's inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases is particularly notable, indicating its relevance in cancer treatment (Riadi et al., 2021).
Reaction with Triethyloxonium Fluoroborate
- Research has explored the reactions of similar compounds with triethyloxonium fluoroborate. This study is significant in understanding the chemical reactions and potential transformations of the compound under different conditions, which can be critical in synthetic chemistry applications (Kato et al., 1976).
T-Type Ca2+ Channel Blocker in Cancer Treatment
- A derivative of the compound, acting as a selective T-type Ca2+ channel blocker, has been reported to induce autophagy and apoptosis in cancer cells. This property is significant for potential applications in lung cancer treatment, highlighting the compound's role in generating reactive oxygen species and reducing glucose uptake in cancer cells (Rim et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2S/c1-25(2)12-7-13-26-18-11-6-3-8-15(18)20(24-21(26)28)29-14-19(27)23-17-10-5-4-9-16(17)22/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCMKJCMMVNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

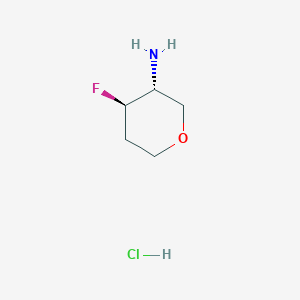
![1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2689000.png)
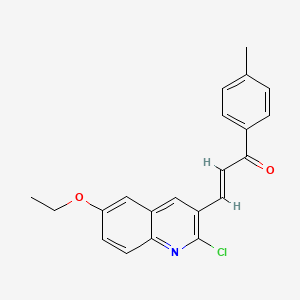

![2-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B2689005.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2689009.png)

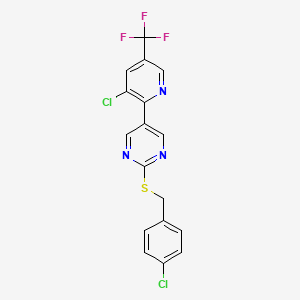
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689014.png)
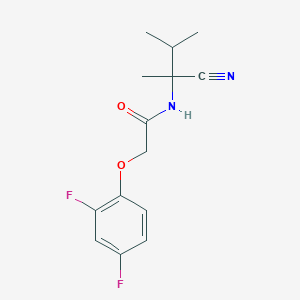
![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)
